N-Lauroylglycine

surfactant self-assembly interfacial rheology amino acid surfactants

N-Lauroylglycine (7596-88-5) outperforms N-methyl sarcosinate analogs via its unsubstituted amide NH, enabling intermolecular H-bonding that dictates interfacial packing, Hofmeister-series electrolyte-responsive foam modulation (NaF>NaCl>NaSCN), and BSA protein stabilization at sub-CMC levels. It also provides monomeric anti-Staphylococcus activity below its CMC. Choose ≥98% pure material when protein compatibility, salt-tunable foam, and mild antimicrobial function are critical. Ideal for enzyme-containing personal care and biosurfactant R&D.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
CAS No. 7596-88-5
Cat. No. B048683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Lauroylglycine
CAS7596-88-5
SynonymsLauroylglycine;  N-Lauroylglycine;  NSC 404235;  N-(1-Oxododecyl)glycine
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)
InChIKeyJWGGSJFIGIGFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Lauroylglycine (CAS 7596-88-5) Technical Baseline and Procurement Context


N-Lauroylglycine (N-Dodecanoylglycine, CAS 7596-88-5) is an N-acyl amino acid surfactant composed of a lauric acid (C12) acyl chain linked to a glycine headgroup via an amide bond. It is commercially available at analytical grade (>98.0% purity by HPLC) as a white crystalline solid with a melting point of 117–121°C . The compound is employed in both research contexts—as a substrate in enzymatic synthesis studies and as a biosurfactant model—and industrial formulations as an amino acid-based surfactant with distinct interfacial behavior governed by its capacity for intermolecular hydrogen bonding via the unsubstituted amide nitrogen [1].

Why N-Lauroylglycine Cannot Be Interchanged with Sodium Lauroyl Sarcosinate in Formulations


N-Lauroylglycine and its closest structural analog, sodium N-lauroyl sarcosinate, differ by only a single methyl group on the amide nitrogen [1]. This seemingly minor structural variation produces fundamentally divergent molecular behaviors: the glycinate derivative retains an unsubstituted amide proton capable of forming an intermolecular hydrogen-bond network, whereas the N-methylated sarcosinate cannot participate in such intersurfactant H-bonding [2]. This difference governs packing density at interfaces, foam stability responses to electrolytes, protein-binding stoichiometry and conformational effects, and micellization thermodynamics. Consequently, substituting one for the other without reformulation will alter foam texture, protein compatibility, and electrolyte tolerance—critical performance attributes in personal care and biosurfactant applications.

N-Lauroylglycine Quantitative Differentiation Evidence Against Sodium Lauroyl Sarcosinate


Hydrogen-Bond-Driven Interfacial Packing Density Differentiates Glycinate from Sarcosinate Surfactants

Sodium N-lauroylglycinate achieves tighter molecular packing at the air-water interface compared to sodium N-lauroylsarcosinate, driven by intermolecular hydrogen bonding via the unsubstituted amide group [1]. The glycinate headgroups pack more densely at the surface than sarcosinate headgroups, a difference that becomes further pronounced in the presence of kosmotropic salts (e.g., NaF) which promote H-bond network formation [1].

surfactant self-assembly interfacial rheology amino acid surfactants

Electrolyte-Modulated Foam Stability Exclusively Achievable with Glycinate-Based Surfactants

Foams stabilized by sodium N-lauroylglycinate exhibit pronounced stability modulation in response to different salt types, following the trend NaF > NaCl > NaSCN, which aligns with kosmotropic (H-bond promoting) and chaotropic (H-bond breaking) effects on the intersurfactant H-bond network [1]. In contrast, foams stabilized by sodium N-lauroylsarcosinate show no significant salt-dependent stability variation because the N-methylated amide cannot form intersurfactant H-bonds [1].

foam stability Hofmeister series personal care formulation

Protein Stabilization Versus Destabilization: Glycinate Confers Structural Protection to BSA

Sodium N-lauroylglycinate (SL-Gly) stabilizes bovine serum albumin (BSA) protein structure even at concentrations below the critical micelle concentration (cmc), whereas sodium N-lauroylsarcosinate (SL-Sar) destabilizes BSA under identical conditions [1]. Additionally, SL-Gly exhibits weaker binding strength to BSA than SL-Sar, with distinct binding stoichiometry: at room temperature, only one molecule of SL-Gly binds per binding-site set compared to three molecules of SL-Sar [1].

protein-surfactant interaction biosurfactant BSA binding

Antibacterial Activity at Sub-CMC Concentrations Differentiates Amino Acid Surfactants

Lauroyl glycine demonstrates antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis at minimum inhibitory concentrations (MICs) in the range of tens of μg mL⁻¹ [1]. Notably, these MIC values are lower than the critical micelle concentration (CMC) of the surfactant, indicating that antibacterial action occurs via monomeric interaction with bacterial cells rather than membrane solubilization by micelles [1].

antimicrobial surfactant Staphylococcus aureus personal care preservative

Enzymatic Synthesis Enables Green Production Route with 80% Yield for N-Lauroylglycine

An engineered lipase variant (proRML D156S/L258K/L267N/S83D/L58K/R86K/W88V) catalyzes the amidation of fatty acids with glycine in aqueous media, achieving an 80% yield of N-lauroylglycine [1]. This enzymatic route avoids toxic phosgene-based chemical synthesis and accepts a broad range of medium- to long-chain fatty acids (C8–C18) to produce various N-acyl glycines [1].

green chemistry enzymatic amidation biosurfactant synthesis

Synergistic Surface Tension Reduction with Sodium Lauroyl Lactylate

Sodium lauroyl glycinate (SLG) exhibits synergistic surface activity enhancement when mixed with sodium lauroyl lactylate (SLL). At a mole fraction of SLL (αSLL) of 0.4, the mixed SLG/SLL system achieves a minimum surface tension at cmc (γcmc) of 22.6 mN m⁻¹ and demonstrates optimal foaming properties . The antibacterial properties of SLG are partially preserved after compounding with SLL .

mixed surfactant systems synergistic formulation surface activity

High-Value Application Scenarios for N-Lauroylglycine Based on Verified Differentiation


Electrolyte-Containing Personal Care Formulations Requiring Tunable Foam Texture

N-Lauroylglycinate-based surfactants uniquely respond to salt type and concentration in modulating foam stability, following Hofmeister series effects (NaF > NaCl > NaSCN), whereas N-lauroylsarcosinate shows no salt-dependent foam modulation [1]. This enables formulators to fine-tune foam persistence and sensory attributes in salt-containing shampoos, body washes, and facial cleansers through judicious electrolyte selection—a capability not available with the sarcosinate analog.

Protein-Enriched Cosmetic and Biosurfactant Formulations

Sodium N-lauroylglycinate stabilizes BSA protein structure at sub-cmc concentrations, in direct contrast to sodium N-lauroylsarcosinate which destabilizes the same protein [2]. With 1:3 binding stoichiometry ratio relative to sarcosinate and weaker binding affinity, glycinate-based surfactants are the preferred choice for formulations containing enzymes, peptides, or protein hydrolysates where preservation of protein structure and function is critical.

Antimicrobial Personal Care Products with Preservative-Boosting Claims

Lauroyl glycine demonstrates antibacterial activity against Staphylococcus aureus and S. epidermidis at MIC values in the tens of μg mL⁻¹ range, with activity occurring at concentrations below the CMC—indicating monomeric antimicrobial action rather than detergent-like membrane disruption [3]. This supports its use as a multifunctional ingredient in cleansing products where mild antimicrobial efficacy complements primary surfactant function, particularly for formulations targeting acne-prone or sensitive skin microbiomes.

Green Chemistry Synthesis of N-Acyl Glycine Biosurfactants

An engineered lipase-catalyzed aqueous amidation route produces N-lauroylglycine at 80% yield, avoiding toxic phosgene and enabling sustainable manufacturing of this and related N-acyl glycines (C8–C18) [4]. This enzymatic pathway supports green procurement mandates and reduces hazardous reagent handling requirements for industrial-scale production of amino acid-based surfactants.

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